methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate is a complex organic compound that belongs to the class of xanthone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the xanthone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl group: The xanthone core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Amination: The acetylated xanthone is reacted with an amine to introduce the amino group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the activation of antioxidant response elements and reduction of oxidative stress
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-nitrobenzoate
- Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate
- Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-yl)acetyl]benzoate
Uniqueness
Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23NO6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(9H-xanthen-9-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23NO6/c1-29-22-12-18(25(28)31-3)19(14-23(22)30-2)26-24(27)13-17-15-8-4-6-10-20(15)32-21-11-7-5-9-16(17)21/h4-12,14,17H,13H2,1-3H3,(H,26,27) |
InChI Key |
KLLFGQNNXCMLMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.